(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide
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Overview
Description
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group attached to a long-chain polyunsaturated amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fatty acids or their derivatives.
Formation of the Amide Bond: The fatty acid derivative is reacted with cyclopropylamine under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Automated Synthesis: Utilizing automated synthesizers can enhance reproducibility and reduce human error.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize the ecological impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated amides.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Polymer Science: It can be incorporated into polymer backbones to impart unique mechanical and thermal properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Signal Transduction: It can modulate signaling pathways in cells, influencing various biological processes.
Medicine
Anti-inflammatory Agents: Due to its structural similarity to fatty acid derivatives, it may exhibit anti-inflammatory properties.
Cancer Therapy: The compound could be explored for its potential to inhibit cancer cell proliferation.
Industry
Material Science: It can be used in the development of advanced materials with specific properties, such as enhanced durability or flexibility.
Agriculture: The compound may serve as a precursor for agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism by which (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(5Z,8E,11Z,14Z)-Icosapentaenoic Acid: A polyunsaturated fatty acid with anti-inflammatory properties.
(5Z,8E,11Z,14Z)-Eicosapentaenoic Acid Ethyl Ester: An ethyl ester derivative used in dietary supplements for its cardiovascular benefits.
Uniqueness
Structural Features: The presence of a cyclopropyl group distinguishes (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide from other similar compounds, potentially enhancing its stability and reactivity.
Biological Activity: The unique structure may confer distinct biological activities, making it a valuable compound for research and development in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C23H37NO |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12+,16-15- |
InChI Key |
GLGAUBPACOBAMV-AVHBIOJASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)NC1CC1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
Origin of Product |
United States |
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